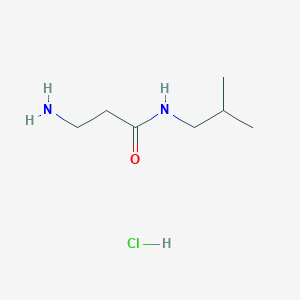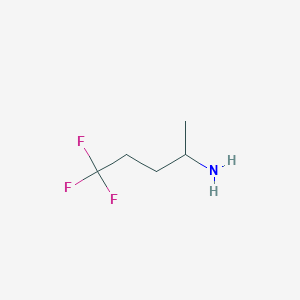
5,5,5-Trifluoropentan-2-amine
Übersicht
Beschreibung
5,5,5-Trifluoropentan-2-amine is a chemical compound with the CAS Number: 2287300-93-8 . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 5,5,5-Trifluoropentan-2-amine is1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5,5,5-Trifluoropentan-2-amine is a powder . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Architectures
The synthesis of tricyclic oxygen- and nitrogen-containing heterocycles through tandem intramolecular Nicholas/Pauson-Khand strategies demonstrates the utility of fluorinated amines in constructing complex heterocyclic architectures. This methodology highlights the role of fluorinated amines in enabling the conversion of simple acyclic starting materials into a variety of previously unknown heterocyclic structures, showcasing their importance in the development of new synthetic pathways in organic chemistry (Closser, Quintal, & Shea, 2009).
Fluorinated Amines in Medicinal Chemistry
The practical, catalyst-free, reductive trifluoroethylation reactions of free amines, which exhibit remarkable functional group tolerance, underscore the significance of fluorinated amines in medicinal chemistry. By using trifluoroacetic acid as a fluorine source, this method provides access to a wide range of medicinally relevant functionalized tertiary β-fluoroalkylamine cores. Such advancements highlight the critical role of fluorinated amines in the design and synthesis of biologically active compounds, offering pathways to enhance their physicochemical properties for potential drug development (Andrews, Faizova, & Denton, 2017).
Catalysts in Organic Reactions
The use of tris(pentafluorophenyl)borane as an efficient catalyst in the guanylation reaction of amines with carbodiimide under mild conditions demonstrates the utility of fluorinated compounds as catalysts in organic synthesis. This example illustrates the broader implications of fluorinated amines and related compounds in facilitating various chemical transformations, thereby expanding the toolkit available for synthetic chemists in designing and implementing novel reaction pathways (Antiñolo et al., 2016).
Fluorinated Amines in Sensing and Material Science
The strategic design and functionalization of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water showcases the integration of fluorinated amines into materials science. This application underscores the potential of fluorinated amines in developing advanced materials with specific sensing capabilities, demonstrating their role beyond conventional chemical synthesis to include functionalities critical for environmental monitoring and safety applications (Das & Mandal, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5,5,5-trifluoropentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLTZLGWDAMODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoropentan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



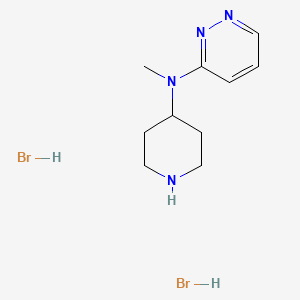
amine](/img/structure/B1455427.png)
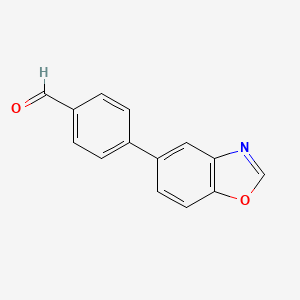
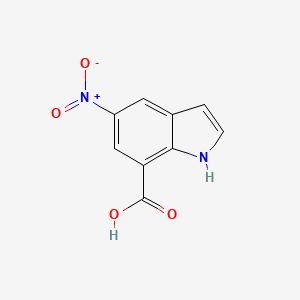
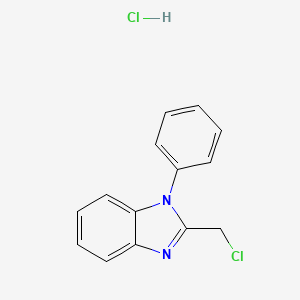
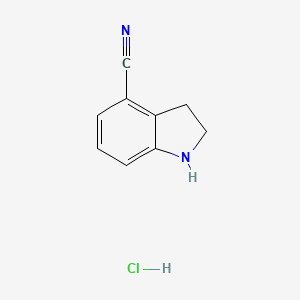
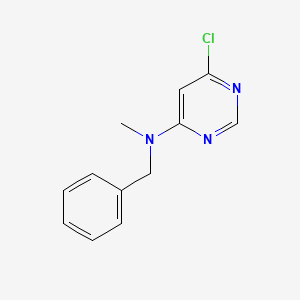
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1455439.png)
![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
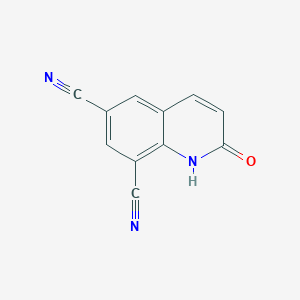
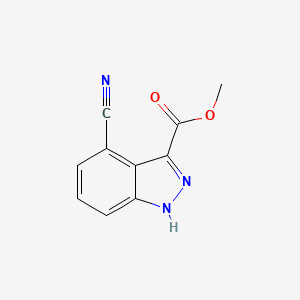
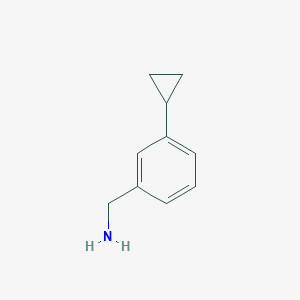
![3-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1455447.png)
